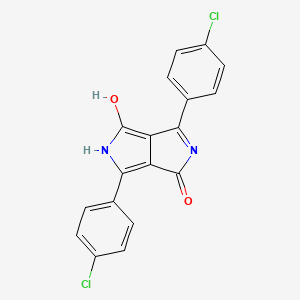
(R)-(-)-2-Heptanol
Übersicht
Beschreibung
®-(-)-2-Heptanol is a chiral alcohol with the molecular formula C7H16O. It is characterized by its seven-carbon chain and a hydroxyl group attached to the second carbon atom, with the ®-configuration indicating the specific spatial arrangement of its atoms. This compound is known for its use in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: ®-(-)-2-Heptanol can be synthesized through several methods, including:
Reduction of 2-Heptanone: One common method involves the reduction of 2-heptanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether.
Asymmetric Synthesis: Enantioselective reduction of prochiral ketones using chiral catalysts or reagents can yield ®-(-)-2-Heptanol with high enantiomeric excess. Catalysts such as chiral oxazaborolidines or enzymes like alcohol dehydrogenases are often employed.
Industrial Production Methods: Industrial production of ®-(-)-2-Heptanol may involve large-scale reduction processes using efficient and cost-effective reducing agents. Additionally, biocatalytic methods using engineered microorganisms or enzymes can be employed to achieve high yields and enantiomeric purity.
Types of Reactions:
Oxidation: ®-(-)-2-Heptanol can undergo oxidation to form 2-heptanone. Common oxidizing agents include chromium trioxide (CrO3) in acidic conditions or pyridinium chlorochromate (PCC).
Reduction: Further reduction of ®-(-)-2-Heptanol can lead to the formation of heptane.
Substitution: The hydroxyl group of ®-(-)-2-Heptanol can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), resulting in the formation of 2-heptyl halides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: 2-Heptanone
Reduction: Heptane
Substitution: 2-Heptyl halides
Wissenschaftliche Forschungsanwendungen
®-(-)-2-Heptanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: ®-(-)-2-Heptanol serves as a substrate for studying enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in the synthesis of bioactive molecules.
Industry: It is utilized in the production of fragrances, flavors, and as an intermediate in the manufacture of various chemicals.
Wirkmechanismus
The mechanism of action of ®-(-)-2-Heptanol involves its interaction with specific molecular targets, such as enzymes. For instance, when used as a substrate for alcohol dehydrogenases, ®-(-)-2-Heptanol undergoes oxidation to form 2-heptanone. The hydroxyl group of the alcohol interacts with the active site of the enzyme, facilitating the transfer of electrons and protons, leading to the formation of the ketone product.
Vergleich Mit ähnlichen Verbindungen
(S)-(+)-2-Heptanol: The enantiomer of ®-(-)-2-Heptanol, differing in the spatial arrangement of atoms.
2-Heptanone: The oxidized form of 2-heptanol.
1-Heptanol: An isomer with the hydroxyl group attached to the first carbon atom.
Uniqueness: ®-(-)-2-Heptanol is unique due to its specific ®-configuration, which imparts distinct stereochemical properties. This enantiomeric form can exhibit different biological activities and reactivity compared to its (S)-counterpart. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
Eigenschaften
IUPAC Name |
(2R)-heptan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-3-4-5-6-7(2)8/h7-8H,3-6H2,1-2H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETWDUZRCINIHU-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6033-24-5 | |
| Record name | 2-Heptanol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006033245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Heptanol, (R)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HEPTANOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z96RWD50O7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the ecological significance of (R)-Heptan-2-ol in the communication of Eriocrania moths?
A1: Research indicates that (R)-Heptan-2-ol acts as a critical component in the pheromone communication system of Eriocrania moths. Specifically, it functions as a pheromone component in Eriocrania cicatricella alongside (R,Z)-4-hepten-2-ol. Interestingly, these compounds elicit strong antagonistic effects on the sympatric species Eriocrania semipurpurella []. This suggests that (R)-Heptan-2-ol contributes to species isolation and reproductive success by reducing interspecies attraction.
Q2: How is (R)-Heptan-2-ol detected by Eriocrania semipurpurella?
A2: Eriocrania semipurpurella males possess specialized olfactory receptor neurons located within their antennae, particularly in structures known as sensilla auricillica []. These neurons are specifically tuned to detect and respond to various pheromone components, including (R)-Heptan-2-ol. Upon binding with the receptor, a neural signal is triggered, enabling the moth to identify and locate potential mates of the same species while avoiding those of other species.
Q3: Does the structure of (R)-Heptan-2-ol provide any clues about its activity?
A3: The specific stereochemistry of (R)-Heptan-2-ol is crucial for its biological activity. Studies on Eriocrania moths demonstrate that olfactory receptor neurons exhibit high selectivity towards specific enantiomers []. This highlights the importance of chirality in pheromone perception and the role of (R)-Heptan-2-ol's specific structure in eliciting the appropriate behavioral responses.
Q4: Are there other insects besides Eriocrania moths where (R)-Heptan-2-ol plays a role in chemical communication?
A4: Yes, (R)-Heptan-2-ol has been identified as the alarm pheromone of the stingless bee Melipona solani []. When released, it triggers defensive behaviors within the bee colony, highlighting the diverse roles of this compound in insect communication across different orders.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indol-3-yl]ethanol](/img/structure/B1630825.png)












